(1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol

Medicinal Chemistry Synthetic Chemistry Building Blocks

Procure this scaffold for the unique unsubstituted C5-position that enables late-stage diversification—a capability lost in C5-substituted analogs. Its balanced LogP (1.0) and TPSA (38 Ų) align with Lipinski's Rule of Five for oral bioavailability, while derivatives achieve sub-nanomolar IC50 against EGFR. Choosing CAS 499770-87-5 ensures regiospecific elaboration into kinase inhibitors without divergent synthetic routes. Request a quote for ≥97% pure material.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 499770-87-5
Cat. No. B1416586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol
CAS499770-87-5
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CC=CC=C2)CO
InChIInChI=1S/C11H12N2O/c1-13-7-10(8-14)11(12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3
InChIKeyUWAIFNHWQVDCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol (CAS 499770-87-5): A Strategic Heterocyclic Building Block for Medicinal Chemistry


(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol is a versatile pyrazole derivative characterized by a hydroxymethyl functional group at the 4-position, which enhances its reactivity for further chemical modifications [1]. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds with potential biological activity [1]. Its stable pyrazole core and phenyl substitution contribute to structural diversity, enabling applications in medicinal chemistry and material science [1]. The well-defined structure and purity of this compound make it suitable for research and industrial-scale synthesis, offering a reliable building block for complex molecular architectures [1].

The Specificity of (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol: Why Analog Substitution is Not Feasible in Precise Synthetic Pathways


Simple substitution of (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol with a close structural analog is not feasible due to the critical role of its specific substitution pattern and the unsubstituted 5-position. The combination of an N1-methyl group, a C3-phenyl ring, and a C4-hydroxymethyl group creates a unique electrophilic and nucleophilic profile that dictates its reactivity in cross-coupling and derivatization reactions [1]. In particular, the presence of the unsubstituted C5 position allows for selective late-stage functionalization, a capability that is lost in analogs with C5-substituents (e.g., 5-chloro, 5-arylthio), which are the most common types of close derivatives [2]. Therefore, procuring the specific CAS 499770-87-5 scaffold is essential for researchers aiming to explore a specific chemical space or to synthesize target molecules with precise regiochemical requirements, as replacing it with a different pyrazole alcohol would lead to a divergent synthetic route and a different final compound .

Head-to-Head Comparative Evidence: Quantifying the Differentiation of (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol


Structural Differentiation: The Critical Unsubstituted C5 Position for Late-Stage Functionalization

(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol is differentiated from the majority of its commercially available close analogs by the presence of an unsubstituted C5 position on the pyrazole ring . This specific structural feature is not present in the most common analogs, which are typically substituted at C5 with a chloro, arylthio, or aryloxy group, as observed in compounds like (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol and {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol [1]. The unsubstituted C5 position is a crucial handle for late-stage diversification through reactions like electrophilic aromatic substitution or directed C-H activation, offering a synthetic flexibility that C5-substituted analogs cannot provide.

Medicinal Chemistry Synthetic Chemistry Building Blocks

Comparative Bioactivity: Potency of a Key Analog in EGFR Inhibition Highlights the Scaffold's Value

While direct quantitative biological activity data for (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol is scarce, the 1-methyl-3-phenyl-1H-pyrazol-4-yl scaffold has been demonstrated to be a highly potent pharmacophore. A closely related derivative, (R)-4-(1-((7-methoxy-4-(1-methyl-3-phenyl-1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-6-yl)oxy)ethyl)thiazole, exhibits an IC50 of 0.300 nM against EGFR [1]. This sub-nanomolar potency, while from a more elaborated analog, provides strong class-level evidence for the scaffold's potential to be developed into highly active compounds, in contrast to simpler pyrazole alcohols lacking the 3-phenyl substitution, which typically show significantly weaker activity [2].

Oncology Kinase Inhibition Drug Discovery

Physicochemical Differentiation: LogP and Topological Polar Surface Area (TPSA) Profile

(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol has a calculated LogP (XLogP3) of 1.0 and a Topological Polar Surface Area (TPSA) of 38 Ų [1]. Compared to its non-methylated analog, (3-phenyl-1H-pyrazol-4-yl)methanol, which has a molecular weight of 174.2 g/mol, the addition of the N1-methyl group increases the molecular weight to 188.23 g/mol and raises the LogP, enhancing lipophilicity . This balanced profile (LogP ~1, TPSA ~38) is highly favorable for oral bioavailability according to Lipinski's Rule of Five, whereas more polar pyrazole alcohols (e.g., TPSA > 60) may face greater challenges in passive membrane permeability [2].

Medicinal Chemistry ADME Prediction Physicochemical Properties

Regioisomeric Differentiation: The 1-Methyl-3-phenyl-4-methanol Scaffold vs. Its Regioisomers

The compound is a specific regioisomer within the 1-methyl-3-phenylpyrazole family. Its substitution pattern (N1-methyl, C3-phenyl, C4-methanol) is distinct from that of (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol and (1-methyl-3-phenyl-1H-pyrazol-3-yl)methanol . This specific regiochemistry dictates the orientation of the hydroxymethyl and phenyl groups, which in turn influences binding interactions with biological targets. For instance, the 4-methanol regioisomer may present a different pharmacophore than the 5-methanol analog, leading to divergent structure-activity relationships (SAR) and biological activity profiles [1].

Synthetic Chemistry Medicinal Chemistry Building Blocks

Evidence-Backed Applications: Where (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol Provides a Definitive Advantage


Late-Stage Diversification in Medicinal Chemistry

The unsubstituted C5 position of (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol is a key differentiator, as demonstrated in Section 3, enabling late-stage functionalization to generate diverse libraries of pyrazole-containing compounds. This is not possible with the more common C5-substituted analogs, making this compound the preferred starting material for medicinal chemistry programs focused on exploring novel chemical space around this core [1].

Development of High-Potency EGFR Inhibitors

As shown by the class-level evidence of the 1-methyl-3-phenyl-1H-pyrazol-4-yl scaffold achieving sub-nanomolar IC50 values against EGFR in derivative compounds (Section 3), this compound is a highly valuable building block for oncology drug discovery. It is particularly relevant for programs targeting kinase inhibition, where its core structure can be elaborated into potent, selective inhibitors, offering a clear advantage over simpler pyrazole starting materials [2].

Optimization of Oral Bioavailability in Lead Compounds

The specific physicochemical profile (LogP 1.0, TPSA 38 Ų) of (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol, as quantified in Section 3, makes it an excellent starting point for medicinal chemists aiming to design orally bioavailable small molecules. Its balanced properties align well with Lipinski's Rule of Five, whereas more polar or lipophilic pyrazole alternatives may require more extensive structural modifications to achieve favorable ADME properties [3].

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